Tipiracil

Übersicht

Beschreibung

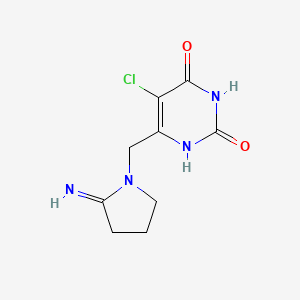

Tipiracil ist ein Thymidin-Phosphorylase-Inhibitor, der hauptsächlich zur Behandlung von Krebs eingesetzt wird. Es wird häufig mit Trifluridin kombiniert, um das Medikament TAS-102 zu bilden, das zur Behandlung von metastasierendem Kolorektalkrebs und anderen bösartigen Erkrankungen eingesetzt wird . This compound trägt dazu bei, die Blutkonzentration von Trifluridin aufrechtzuerhalten, indem es das Enzym Thymidin-Phosphorylase inhibiert, das Trifluridin metabolisiert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die Reaktion von 5-Chlor-6-(2-Iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidindion mit geeigneten Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung von Lösungsmitteln wie Methanol, Acetonitril und Wasser in bestimmten Verhältnissen, und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tipiracil involves several steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like methanol, acetonitrile, and water in specific ratios, and the reactions are carried out under controlled temperatures and pressures .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tipiracil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Formen von this compound erzeugen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Derivate führen können .

Wissenschaftliche Forschungsanwendungen

Tipiracil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in verschiedenen chemischen Studien verwendet, um seine Reaktivität und Wechselwirkungen mit anderen Molekülen zu verstehen.

Biologie: In der biologischen Forschung wird this compound verwendet, um seine Auswirkungen auf zelluläre Prozesse und seine Wechselwirkungen mit Enzymen zu untersuchen.

Medizin: this compound wird hauptsächlich zur Behandlung von metastasierendem Kolorektalkrebs und anderen bösartigen Erkrankungen eingesetzt. .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in Arzneimitteltests verwendet

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Thymidin-Phosphorylase inhibiert, das für den Abbau von Trifluridin verantwortlich ist. Durch die Inhibition dieses Enzyms erhöht this compound die systemische Exposition gegenüber Trifluridin, wodurch seine therapeutische Wirkung verstärkt wird. Die molekularen Zielstrukturen und Signalwege, die an der Wirkung von this compound beteiligt sind, umfassen die Inhibition der Thymidin-Phosphorylase und die anschließende Erhöhung der Trifluridin-Spiegel .

Wirkmechanismus

Tipiracil exerts its effects by inhibiting the enzyme thymidine phosphorylase, which is responsible for the degradation of trifluridine. By inhibiting this enzyme, this compound increases the systemic exposure to trifluridine, enhancing its therapeutic effects. The molecular targets and pathways involved in the action of this compound include the inhibition of thymidine phosphorylase and the subsequent increase in trifluridine levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trifluridin: Wird häufig mit Tipiracil kombiniert, um TAS-102 zu bilden.

Bevacizumab: Wird in Kombination mit Trifluridin und this compound für verbesserte therapeutische Wirkungen eingesetzt.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, Thymidin-Phosphorylase zu inhibieren, was die Bioverfügbarkeit und die therapeutische Wirkung von Trifluridin deutlich verbessert. Dies macht es zu einem wertvollen Bestandteil in Krebsbehandlungen, insbesondere bei metastasierendem Kolorektalkrebs .

Eigenschaften

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025833 | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tipiracil is a thymidine phosphorylase inhibitor. Its function prevents the breakdownof the active component of trifluridine, thus increasing the bioavailability of trifluridine and boosting its systemic presence. In addition, it is reported that thymidine phosphorylase is an angiogenic factor usually overexpressed in solid tumors. There is a direct association of thymidine phosphorylase with a poor prognosis; where the tumors with an elevated expression of this enzyme tend to present an increased angiogenesis and ergo, be more malignant. Therefore, it has been suggested that tipiracil presents an aditional function by downregulating tumoral angiogenesis. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

183204-74-2 | |

| Record name | Tipiracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPIRACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245ºC (decomposition) | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

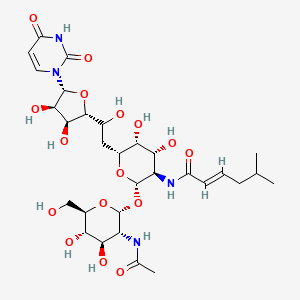

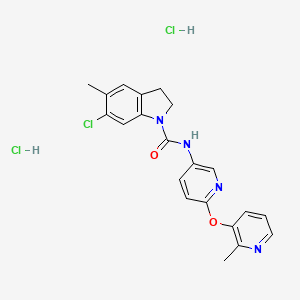

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)